(1-Methoxycyclopropyl)methanamine

Description

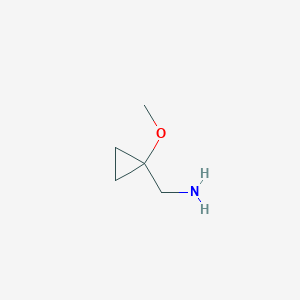

Structure

3D Structure

Properties

IUPAC Name |

(1-methoxycyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5(4-6)2-3-5/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDVWVTFMUBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methoxycyclopropyl Methanamine

Overview of Established Synthetic Routes

Established methods for the synthesis of (1-Methoxycyclopropyl)methanamine typically rely on a multi-step approach, beginning with the construction of a suitably functionalized cyclopropane (B1198618) core, followed by the introduction of the methanamine side chain.

Multi-step Synthetic Sequences

A plausible and commonly employed strategy for the synthesis of this compound involves a sequential functional group transformation approach. A representative multi-step sequence is outlined below:

Scheme 1: A Potential Multi-step Synthesis of this compound

This sequence begins with the formation of the key intermediate, (1-Methoxycyclopropyl)methanol. This can be achieved through various cyclopropanation methods. One potential route involves the reaction of an appropriate alkene precursor with a carbene or carbenoid species. Following the successful synthesis of the alcohol, it is then oxidized to the corresponding aldehyde, 1-Methoxycyclopropanecarboxaldehyde. This aldehyde serves as the direct precursor to the target amine via a reductive amination reaction. wikipedia.orgorganic-chemistry.orgpassmyexams.co.ukorganic-chemistry.orgmasterorganicchemistry.compearson.comyoutube.com

Key Precursors and Starting Materials

The successful execution of the multi-step synthesis hinges on the availability and reactivity of key precursors.

For Cyclopropanation: A critical starting material is a methoxy-substituted alkene. The choice of the specific alkene and the cyclopropanating agent is crucial for the regioselective formation of the 1-methoxycyclopropane ring. An alternative precursor could be a cyclopropyl (B3062369) methyl ketone, which can be converted to a (1,1-dimethoxyethyl)cyclopropane (B3143549) intermediate. google.com

For Oxidation: The primary alcohol, (1-Methoxycyclopropyl)methanol, is the key precursor for the oxidation step. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orgpassmyexams.co.ukyoutube.comnih.govbeilstein-journals.org

For Reductive Amination: The aldehyde, 1-Methoxycyclopropanecarboxaldehyde, and an amine source, typically ammonia (B1221849) or a protected form thereof, are the essential starting materials for the final step. A suitable reducing agent is also required to convert the intermediate imine to the final amine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compearson.com

Development of Novel Synthetic Approaches

Exploration of Chemo- and Regioselective Pathways

The selective synthesis of this compound requires precise control over the reactivity of the functional groups involved. A key challenge lies in the regioselective formation of the 1-methoxy-substituted cyclopropane ring. Modern synthetic methods that offer high regioselectivity in cyclopropanation reactions are being explored.

Furthermore, in the subsequent functionalization steps, chemo- and regioselectivity are paramount. For instance, during the introduction of the aminomethyl group, it is crucial to avoid side reactions, such as the opening of the strained cyclopropane ring. The development of reaction conditions that favor the desired transformation while preserving the integrity of the cyclopropane core is an active area of investigation. nih.govnih.govyoutube.comrsc.org

Innovations in Catalyst Systems for Synthesis

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. For the synthesis of this compound, innovations in catalyst systems are being pursued for several key transformations:

Catalytic Cyclopropanation: The use of transition-metal catalysts, such as those based on rhodium or copper, can facilitate the cyclopropanation of methoxy-containing alkenes with high efficiency and stereocontrol. nih.gov

Catalytic Amination: Novel catalyst systems are being developed for the direct amination of C-H bonds or for the reductive amination of aldehydes under milder conditions. These catalysts often feature transition metals like palladium or iridium and are designed to enhance the efficiency and selectivity of the C-N bond formation. acs.orgacs.orgnih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield of this compound in a multi-step synthesis requires careful optimization of the reaction conditions at each stage.

Key parameters that are typically optimized include:

| Parameter | Description |

| Temperature | Affects reaction rates and selectivity. Lower temperatures can sometimes improve selectivity by minimizing side reactions. |

| Solvent | The polarity and nature of the solvent can significantly influence reaction outcomes. |

| Reagent Stoichiometry | The molar ratio of reactants can impact conversion rates and the formation of byproducts. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst used is optimized to achieve high conversion with minimal catalyst waste. |

| Reaction Time | Monitoring the reaction progress allows for quenching at the optimal time to maximize the yield of the desired product. |

For instance, in the Kulinkovich reaction, a method that can be adapted for the synthesis of cyclopropylamines, the use of titanium tetramethoxide as a catalyst has been shown to minimize side product formation. researchgate.netnih.gov The choice of the Grignard reagent and the stoichiometry of the titanium catalyst are critical for optimizing the yield of the desired cyclopropylamine (B47189). nih.govorganic-chemistry.orgorganic-chemistry.org

Furthermore, purification of intermediates at each step is crucial for obtaining the final product in high purity. Techniques such as column chromatography and distillation are commonly employed to isolate and purify the desired compounds throughout the synthetic sequence.

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and selectivity. The reduction of nitriles can be performed using various systems, and the solvent's properties must be compatible with the chosen reducing agent and catalyst.

In catalytic hydrogenation, where a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) is used with hydrogen gas, the solvent's role is multifaceted. Protic solvents, such as ethanol (B145695), have been shown to be highly effective in similar nitrile hydrogenations. researchgate.net They can influence the interaction between the amine product and the catalyst surface, which can suppress the formation of secondary and tertiary amine by-products. researchgate.net In contrast, non-polar, aprotic solvents like cyclohexane (B81311) or toluene (B28343) may lead to lower selectivity for the desired primary amine. researchgate.net

For reductions involving stoichiometric metal hydrides like Lithium Aluminium Hydride (LiAlH₄), the solvent requirements are stringent. Anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents like water or alcohols. studymind.co.uklibretexts.org

The following table illustrates the hypothetical effect of different solvents on the catalytic hydrogenation of (1-methoxycyclopropyl)carbonitrile to this compound, based on general principles observed in nitrile reductions.

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound Reaction Conditions: (1-methoxycyclopropyl)carbonitrile (1 mmol), Raney Nickel catalyst, 10 bar H₂, 80°C, 12 h.

| Solvent | Polarity | Type | Hypothetical Yield (%) | Selectivity for Primary Amine (%) |

| Ethanol | Polar | Protic | 92 | 95 |

| Methanol | Polar | Protic | 90 | 93 |

| Tetrahydrofuran (THF) | Polar | Aprotic | 85 | 88 |

| Toluene | Non-polar | Aprotic | 75 | 70 |

| Cyclohexane | Non-polar | Aprotic | 70 | 65 |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are fundamental parameters that control the efficiency of the synthesis of this compound via catalytic hydrogenation. These variables directly impact the reaction kinetics and, consequently, the reaction time and product distribution.

Generally, increasing the reaction temperature accelerates the rate of hydrogenation. studymind.co.ukchemrxiv.org However, excessively high temperatures can lead to undesirable side reactions, such as the formation of secondary and tertiary amines or decomposition of the starting material or product, which would decrease the selectivity. wikipedia.org

Hydrogen pressure is another key factor. A higher pressure increases the concentration of hydrogen on the catalyst surface, which typically leads to a faster reaction rate. chemrxiv.org For many nitrile hydrogenations, optimizing the pressure is crucial to achieve a high conversion in a reasonable timeframe. nih.gov However, beyond a certain point, further increases in pressure may not significantly improve the yield and can have diminishing returns while increasing operational hazards and costs. nih.gov

The interactive table below presents hypothetical data on how temperature and pressure could influence the synthesis of this compound.

Table 2: Hypothetical Influence of Temperature and Pressure Reaction Conditions: (1-methoxycyclopropyl)carbonitrile (1 mmol), Palladium on Carbon (Pd/C) catalyst, Ethanol solvent, 12 h.

| Temperature (°C) | Pressure (bar H₂) | Hypothetical Yield (%) | Notes |

| 40 | 10 | 65 | Low conversion rate |

| 60 | 10 | 85 | Moderate conversion |

| 80 | 10 | 94 | High conversion |

| 100 | 10 | 92 | Slight decrease in yield due to potential side reactions |

| 80 | 5 | 82 | Slower reaction rate at lower pressure |

| 80 | 20 | 95 | Optimal pressure for high yield |

| 80 | 50 | 95 | No significant improvement beyond 20 bar |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.org Key areas of focus include maximizing atom economy, reducing waste, and utilizing less hazardous and more environmentally friendly materials.

Atom Economy and Waste Reduction Strategies

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. acsgcipr.org The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the desired product, generating no waste. sciencedaily.com

The catalytic hydrogenation of (1-methoxycyclopropyl)carbonitrile is an excellent example of a highly atom-economical reaction:

C₅H₇NO + 2H₂ → C₅H₁₁N

In this reaction, all atoms from the nitrile and the hydrogen gas are incorporated into the final product, this compound. The theoretical atom economy is 100%, making it a highly efficient and green synthetic route. wikipedia.orgacsgcipr.org

In contrast, classical stoichiometric reductions, such as using Lithium Aluminium Hydride (LiAlH₄), exhibit poor atom economy. thieme-connect.de The reaction produces significant amounts of inorganic salts as waste after the necessary aqueous work-up, which require disposal. thieme-connect.de

Waste Reduction Strategies:

Catalyst Recycling: Heterogeneous catalysts like Raney Nickel or Pd/C can often be recovered from the reaction mixture by simple filtration and reused multiple times, which reduces waste and lowers costs.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice can maximize yield and selectivity, thereby minimizing the formation of by-products that would otherwise constitute waste. wikipedia.org

Environmentally Benign Reagents and Solvents

Reagents:

Hydrogen Source: While hydrogen gas is highly atom-economical, its high flammability poses safety risks. acsgcipr.org Catalytic transfer hydrogenation offers a safer alternative, using stable liquid hydrogen donors like isopropanol (B130326) or formic acid to generate hydrogen in situ. acsgcipr.orgorganic-chemistry.org

Catalysts: While precious metal catalysts (Pd, Pt, Rh) are highly effective, they are expensive and have toxicity concerns. acsgcipr.org The development of catalysts based on more abundant and less toxic base metals like nickel or cobalt is a key area of green chemistry research. wikipedia.orgmdpi.com These non-noble metal catalysts offer a more sustainable and cost-effective option for industrial-scale production. mdpi.com

Solvents: The chemical industry is moving away from traditional volatile organic compounds (VOCs) towards greener solvents. neuroquantology.com For the synthesis of this compound, several green solvent alternatives can be considered:

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are preferable to petroleum-based solvents. numberanalytics.comsigmaaldrich.com Ethanol, in particular, is a good choice for catalytic hydrogenation, is biodegradable, and has low toxicity. sigmaaldrich.com

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. neuroquantology.com While nitrile reduction is not typically performed in water alone, aqueous biphasic systems or the use of water with co-solvents is an active area of research to make organic synthesis more sustainable. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an emerging green solvent that can be used in hydrogenation reactions. researchgate.net It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, simplifying product purification and eliminating solvent waste. researchgate.netacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Advanced Reaction Mechanisms Involving 1 Methoxycyclopropyl Methanamine

Mechanistic Investigations of Primary Reactions

The primary reactions of (1-Methoxycyclopropyl)methanamine are fundamentally characterized by the reactivity of its two key functional groups: the nucleophilic amine and the electronically distinct methoxycyclopropyl group.

The primary amine group (-NH2) of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This inherent nucleophilicity allows it to readily attack a wide array of electrophilic centers. For instance, it can participate in standard amine chemistries such as acylation with acyl chlorides, alkylation with alkyl halides, and condensation with carbonyl compounds like aldehydes and ketones to form imine intermediates. These reactions are foundational for incorporating the (1-methoxycyclopropyl)methyl fragment into larger molecular scaffolds. The reactivity in these transformations is a critical aspect of its utility as a building block in organic synthesis.

The methoxycyclopropyl group is not an inert spectator; it actively influences the molecule's reactivity. The cyclopropane (B1198618) ring itself is characterized by significant ring strain (approximately 27 kcal/mol), which can be released in various chemical transformations, often serving as a thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net The bonds within the cyclopropane ring have a high degree of p-character, allowing the ring to act as a surrogate for a carbon-carbon double bond in certain cycloaddition reactions. researchgate.net

The methoxy (B1213986) substituent, an electron-donating group, further modulates the electronic nature of the cyclopropyl (B3062369) ring. It can stabilize adjacent cationic intermediates that may form during a reaction, for example, through coordination with a Lewis acid, which facilitates heterolytic ring cleavage. rsc.org This electronic influence is crucial in directing the regioselectivity of ring-opening reactions and influencing the stability of transition states. rsc.orgresearchgate.net

Rearrangement Reactions of this compound and its Intermediates

Rearrangement reactions are a hallmark of cyclopropylmethyl systems, driven by the release of inherent ring strain. libretexts.orgthermofisher.com For this compound and its derivatives, these reactions provide pathways to diverse and synthetically useful structures. Acid-catalyzed rearrangements are particularly notable. Protonation of the amine or interaction of the methoxy group with a Lewis acid can trigger a ring-opening event. rsc.org This process often proceeds through a stabilized dipolar intermediate or a carbocation, which can then be trapped by nucleophiles or undergo further structural reorganization. rsc.orgresearchgate.net The specific products formed are highly dependent on the reaction conditions, including the nature of the catalyst and the solvent system employed. Such rearrangements can convert the compact cyclopropyl motif into linear, functionalized alkyl chains or serve as a key step in the synthesis of heterocyclic systems.

Catalysis in Reactions of this compound

Catalysis provides a powerful tool to control and expand the synthetic applications of this compound, enabling selective and efficient transformations.

Transition metal catalysis offers a versatile platform for the functionalization of molecules like this compound. While the broader class of cyclopropylmethylamines has been studied, palladium-catalyzed reactions are particularly prominent. nih.govacs.orgnih.govacs.org For instance, palladium(II)-catalyzed C-H arylation of N-protected cyclopropylmethylamines has been demonstrated to proceed with high enantioselectivity, yielding chiral cis-aryl-cyclopropylmethylamines. nih.govacs.orgnih.gov This transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle and highlights the ability of metal catalysts to selectively activate C-H bonds on the cyclopropyl ring. nih.govacs.org

In other palladium-catalyzed processes involving aminocyclopropanes, the reaction pathway can lead to either C-H functionalization or C-C bond cleavage, effectively destroying the cyclopropane ring to form products like dihydroquinolines. rsc.org The outcome is highly dependent on the substrate structure and reaction conditions. Rhodium catalysts have also been shown to engage cyclopropyl groups in [4+1] cycloadditions with carbon monoxide, showcasing the ring's ability to participate in complex bond-forming cascades. nih.gov The reaction of cyclopropane with deuterium (B1214612) over various supported metal catalysts has been used to study the mechanisms of ring-opening. rsc.org

Below is a table summarizing representative metal-catalyzed reactions involving cyclopropylamine (B47189) derivatives, illustrating the types of transformations possible.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Pd(OAc)₂ / MPAA Ligand | N-Tf-cyclopropylmethylamine | C-H Arylation | cis-Aryl-cyclopropylmethylamine | up to 99.5% | nih.govacs.org |

| Pd(dba)₂ / L2 Ligand | N-Acyl-aminocyclopropane | Intramolecular C-H Functionalization | Dihydroisoquinolone | up to 95% | rsc.org |

| [Rh(cod)Cl]₂ | Allylidenecyclopropane | [4+1] Cycloaddition with CO | Spiro[2.4]hept-6-en-4-one | N/A | nih.gov |

This table is illustrative of reactions on related cyclopropylamine systems.

Organocatalysis, using small chiral organic molecules, presents another avenue for the asymmetric functionalization of this compound. rsc.orgrsc.org The primary amine moiety is a key functional handle for this type of catalysis. rsc.orgrsc.orgsioc-journal.cn It can react reversibly with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions as key reactive intermediates. mdpi.com

Chiral primary amine catalysts, often derived from amino acids or Cinchona alkaloids, are powerful tools in asymmetric synthesis. rsc.orgrsc.org By employing this compound as a substrate in a reaction catalyzed by a chiral catalyst (e.g., a chiral phosphoric acid or a secondary amine), it can be enantioselectively incorporated into products via reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions. mdpi.comresearchgate.net The primary amine itself can be part of a bifunctional organocatalyst, where the amine serves as the catalytic site and other parts of the molecule induce stereoselectivity. mdpi.comresearchgate.net This approach allows for the construction of complex, chiral molecules containing the unique methoxycyclopropyl group. sioc-journal.cn

Stereochemical Aspects of 1 Methoxycyclopropyl Methanamine and Its Transformations

Chirality and Stereoisomerism in Cyclopropylmethanamine Derivatives

Cyclopropylmethanamine derivatives, such as (1-Methoxycyclopropyl)methanamine, can exhibit chirality if the cyclopropane (B1198618) ring is appropriately substituted. In the case of this compound, the C1 carbon of the cyclopropane ring is attached to four different groups: a methoxy (B1213986) group, an aminomethyl group, and two methylene (B1212753) groups of the cyclopropane ring that are diastereotopic. This substitution pattern renders the C1 carbon a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)-(1-Methoxycyclopropyl)methanamine and (S)-(1-Methoxycyclopropyl)methanamine.

The presence of the rigid cyclopropane ring introduces significant conformational constraints, which can influence the molecule's biological activity and its behavior in chemical reactions. The relative orientation of the substituents on the cyclopropane ring is fixed, leading to the possibility of cis/trans isomerism in more substituted derivatives. For monosubstituted cyclopropylmethanamines, the primary stereochemical consideration is the absolute configuration at the chiral center.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of enantiomerically pure cyclopropylamines is a challenging yet crucial task, particularly for applications in medicinal chemistry where the stereochemistry of a drug can profoundly impact its efficacy and safety. Various strategies have been developed for the stereoselective synthesis of chiral cyclopropylamines, which can be broadly categorized into asymmetric synthetic routes and chiral auxiliary approaches.

Asymmetric synthesis aims to create a chiral molecule from an achiral or racemic precursor, with a preference for one enantiomer over the other. For the synthesis of enantiomerically enriched this compound, several asymmetric strategies could be envisioned, drawing from established methods for related compounds.

One potential route is through the asymmetric cyclopropanation of a suitable alkene precursor. For instance, the reaction of 1-methoxy-1-vinylcyclopropane with a chiral nitrogen source in the presence of a transition metal catalyst could potentially yield the desired product with high enantioselectivity. Another approach involves the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. Lipases are commonly employed for the kinetic resolution of racemic amines or their derivatives, selectively acylating one enantiomer and allowing for the separation of the two.

A powerful method for the synthesis of chiral amines is the asymmetric Strecker reaction. While direct application to form the quaternary center of this compound is not straightforward, related strategies involving the addition of a cyanide equivalent to a chiral imine or the use of a chiral catalyst could be adapted. For example, the use of Jacobsen's thiourea (B124793) catalysts has been reported for the asymmetric Strecker reaction of certain imines, achieving high enantiomeric excess.

Table 1: Potential Asymmetric Synthetic Routes

| Method | Description | Potential Outcome |

|---|---|---|

| Asymmetric Cyclopropanation | Reaction of a substituted alkene with a chiral reagent or catalyst to form the cyclopropane ring enantioselectively. | High enantiomeric excess (ee) of the desired enantiomer. |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase). | Separation of enantiomers, typically yielding one enantiomer with high ee and the other as the unreacted starting material. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. rsc.orgnih.gov After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor. For instance, a prochiral cyclopropyl (B3062369) ketone could be converted into a chiral imine or enamine using a chiral amine auxiliary. Subsequent diastereoselective reduction of the C=N bond would lead to a mixture of diastereomers, which could be separated. Cleavage of the chiral auxiliary would then afford the desired enantiomer of the target amine. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries in various asymmetric transformations.

A temporary stereocenter approach could also be employed. rsc.orgnih.gov This strategy involves the introduction of a temporary chiral center to guide a diastereoselective reaction, followed by its removal. For example, an aldol (B89426) reaction between a chiral enolate and an α,β-unsaturated aldehyde could be used to set a temporary stereocenter, which then directs a subsequent diastereoselective cyclopropanation. rsc.orgnih.gov Finally, a retro-aldol reaction would remove the temporary stereocenter, yielding the chiral cyclopropane derivative. rsc.orgnih.gov

Table 2: Chiral Auxiliary Strategies

| Auxiliary Type | General Approach | Key Step |

|---|---|---|

| Chiral Amine | Formation of a chiral imine from a prochiral ketone. | Diastereoselective reduction of the C=N bond. |

| Evans' Oxazolidinone | Acylation with a cyclopropanecarboxylic acid derivative. | Diastereoselective alkylation or other transformation of the attached acyl group. |

Diastereoselective and Enantioselective Reactions with this compound

The amine functionality in this compound allows for a variety of subsequent reactions. When the amine is used as a nucleophile to react with a chiral electrophile, a mixture of diastereomers can be formed. The facial selectivity of the attack on the electrophile will be influenced by the stereochemistry of the cyclopropylmethanamine. The rigid cyclopropane ring and the methoxy group can create a specific steric environment that favors one approach trajectory over the other, leading to diastereoselectivity.

For instance, in the acylation of racemic this compound with a chiral acylating agent, kinetic resolution can occur, where one enantiomer of the amine reacts faster than the other, leading to an enantioenriched unreacted amine and a diastereomerically enriched amide product.

Furthermore, the amine can be converted into a chiral ligand for asymmetric catalysis. The unique stereoelectronic properties of the (1-Methoxycyclopropyl)methyl group could impart specific selectivities in metal-catalyzed reactions.

Stereochemical Outcome Analysis in Complex Synthetic Sequences

The analysis of the stereochemical outcome often relies on spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or the formation of diastereomeric derivatives can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another powerful tool for separating and quantifying enantiomers.

In a complex synthesis, the stereochemical course can be predicted and controlled by careful selection of reagents and reaction conditions. For example, the directing effect of existing stereocenters can be exploited to induce stereoselectivity in subsequent steps. The rigid nature of the cyclopropane ring in this compound can be advantageous in this regard, as it can effectively transmit stereochemical information over short distances within the molecule.

Derivatization and Analog Development of 1 Methoxycyclopropyl Methanamine

Synthesis of Novel (1-Methoxycyclopropyl)methanamine Derivatives

The synthetic exploration of this compound derivatives can be broadly categorized into two main approaches: functionalization of the primary amine and modification of the cyclopropyl (B3062369) ring. These strategies allow for the systematic exploration of the chemical space around this scaffold.

Functionalization at the Amine Nitrogen

The primary amine of this compound serves as a key handle for a variety of chemical transformations. Standard synthetic methodologies can be employed to introduce a wide range of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Common derivatization reactions at the amine nitrogen include:

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or via nucleophilic substitution with alkyl halides. These modifications can influence the compound's lipophilicity and basicity.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce specific pharmacophoric elements or to modulate the electronic properties of the nitrogen atom.

N-Sulfonylation: The formation of sulfonamides, through reaction with sulfonyl chlorides, can introduce hydrogen bond accepting and donating groups, potentially enhancing binding interactions with biological targets.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in bioactive molecules due to their hydrogen bonding capabilities.

The choice of reagents and reaction conditions for these transformations would be guided by the principles of modern organic synthesis to ensure high yields and purity of the resulting derivatives.

Modifications of the Cyclopropyl Ring

Alterations to the cyclopropyl ring itself present a more challenging yet potentially rewarding avenue for analog development. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under specific conditions, leading to a diverse array of scaffolds.

Potential modifications include:

Ring-Opening Reactions: Treatment with electrophilic reagents or under transition-metal-catalyzed conditions can induce cleavage of the cyclopropane (B1198618) ring. The regioselectivity of this opening would be influenced by the directing effect of the methoxy (B1213986) and aminomethyl substituents.

Substitution on the Ring: While direct C-H functionalization of the cyclopropane ring is challenging, precursor strategies could be employed. For instance, the synthesis could start from a more functionalized cyclopropane intermediate, allowing for the introduction of substituents at other positions on the ring before the final aminomethyl moiety is installed.

Structure-Reactivity Relationship Studies of Derivatives

A systematic investigation of the structure-reactivity relationships (SRR) of the synthesized derivatives is crucial for understanding how different structural modifications influence the chemical and physical properties of the this compound scaffold.

Key parameters to investigate in SRR studies would include:

| Property | Influencing Factors | Significance |

| Basicity (pKa) | Nature of the substituent on the amine nitrogen. | Affects ionization state at physiological pH, influencing solubility, membrane permeability, and receptor interactions. |

| Lipophilicity (logP/logD) | Addition of non-polar or polar functional groups. | A key determinant of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). |

| Chemical Stability | Electronic effects of substituents on the stability of the cyclopropane ring and the methoxy group. | Determines the shelf-life and potential metabolic fate of the compounds. |

| Conformational Preferences | Steric bulk of the introduced substituents. | Can influence the orientation of key functional groups and their ability to interact with biological targets. |

These studies would typically involve a combination of experimental measurements and computational modeling to build a comprehensive understanding of the scaffold's behavior.

Design and Synthesis of Molecular Libraries Based on the this compound Scaffold

The this compound core is a suitable starting point for the construction of molecular libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse derivatives.

The design of such a library would involve:

Scaffold-Based Design: The this compound core would serve as the central scaffold.

Building Block Selection: A diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones, isocyanates) would be selected to react with the primary amine.

Parallel Synthesis: Automated or semi-automated parallel synthesis techniques can be used to efficiently produce the library of compounds in a spatially addressed format (e.g., in microtiter plates).

The resulting library would provide a valuable resource for identifying initial hit compounds in drug discovery programs.

Regioselective and Chemoselective Derivatization Strategies

Achieving regioselectivity and chemoselectivity is paramount when dealing with a molecule possessing multiple reactive sites, such as the amine, the methoxy group, and the cyclopropane ring.

Chemoselectivity: The primary amine is the most nucleophilic site in this compound, allowing for selective functionalization under standard conditions without affecting the less reactive methoxy group or the cyclopropane ring. Protecting group strategies could be employed if reactions require harsh conditions that might compromise other functional groups.

Regioselectivity: In the context of cyclopropane ring modifications, achieving regioselectivity in ring-opening reactions would be a key challenge. The directing effects of the existing substituents and the choice of reagents would be critical in controlling where the ring cleaves and how new functional groups are introduced. For instance, Lewis acid or Brønsted acid catalysis could be explored to promote specific ring-opening pathways.

Further research into the development of selective derivatization methods will be essential to fully exploit the synthetic potential of the this compound scaffold.

Applications of 1 Methoxycyclopropyl Methanamine in Complex Organic Synthesis Research

Role as a Key Building Block in Pharmaceutical and Agrochemical Synthesiscymitquimica.com

(1-Methoxycyclopropyl)methanamine and its hydrochloride salt are recognized as important building blocks in the synthesis of novel compounds for pharmaceutical research. cymitquimica.combiosynth.comaablocks.combldpharm.comsigmaaldrich.combldpharm.comsigmaaldrich.com Its utility lies in its ability to introduce a constrained and functionalized three-dimensional motif into larger molecular scaffolds, a feature often sought in the design of new therapeutic agents.

Intermediate in the Construction of Bioactive Moleculesgoogle.com

The primary amine functionality of this compound allows for its ready incorporation into larger molecules through various chemical transformations. This has been demonstrated in its use for the synthesis of macrocyclic inhibitors of peptidylarginine deaminases (PADs). google.com Specifically, it has been employed in the synthesis of compounds targeting PAD4, an enzyme implicated in certain disease states. google.com

Furthermore, this building block has proven instrumental in the development of novel antiviral agents. It is a key intermediate in the synthesis of amino-thiazole substituted indole-2-carboxamides, which have shown activity against the hepatitis B virus (HBV). google.com The synthesis involves the reaction of this compound hydrochloride with other intermediates to construct the final complex and biologically active molecule. google.com Some patents also list the compound as having potential immunomodulatory effects. google.comgoogle.com

The following table summarizes a selection of bioactive molecules synthesized using this compound as a building block:

| Target Molecule Class | Therapeutic Area | Reference |

| Macrocyclic Peptidylarginine Deaminase (PAD) Inhibitors | PAD4-mediated diseases | google.com |

| Amino-thiazole Substituted Indole-2-carboxamides | Hepatitis B Virus (HBV) Infection | google.com |

| Immunomodulators | Immune System Modulation | google.comgoogle.com |

Utilization in Natural Product Total Synthesis

While this compound is a valuable synthetic building block, its direct application in the total synthesis of naturally occurring products is not extensively documented in publicly available literature. Its utility is more prominent in the synthesis of novel, designed molecules for medicinal chemistry applications rather than the replication of complex natural scaffolds.

Development of New Synthetic Methodologies Using this compound as a Precursor or Reagentgoogle.comgoogle.com

The primary application of this compound in synthetic methodology is as a reactant to build more complex molecules. For example, a general procedure for its incorporation involves its reaction with other functionalized molecules, such as in the synthesis of HBV inhibitors where this compound hydrochloride is treated with triethylamine (B128534) before being reacted with other components. google.com This highlights its role as a nucleophilic amine in substitution and coupling reactions. The synthesis of macrocyclic PAD inhibitors also showcases its utility in multi-step synthetic sequences to access complex molecular architectures. google.com

Applications in Materials Science and Polymer Chemistry Research

Currently, there is no significant information available in the public domain detailing the application of this compound in materials science or polymer chemistry research. The focus of its documented use is almost exclusively within the realm of medicinal chemistry and the synthesis of small molecule therapeutics.

Computational and Theoretical Studies on 1 Methoxycyclopropyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-methoxycyclopropyl)methanamine, these calculations could illuminate the interplay between the strained three-membered ring and the electronic effects of the methoxy (B1213986) and aminomethyl substituents.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. An analysis of these orbitals for this compound would identify the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the nitrogen atom of the amine and potentially the oxygen of the methoxy group, indicating their nucleophilic character. The LUMO's location would suggest where the molecule is most susceptible to receiving electrons. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates ionization potential and nucleophilicity. |

| LUMO Energy | +Y.YY eV | Indicates electron affinity and electrophilicity. |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and serve as a placeholder for data that would be generated from actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

A detailed analysis of the charge distribution would quantify the electronic effects of the substituents. The electron-withdrawing nature of the oxygen and nitrogen atoms would likely lead to a significant polarization of the molecule. An electrostatic potential map would visually represent these charge distributions, highlighting electron-rich regions (negative potential) around the amine and methoxy groups and electron-poor regions (positive potential). This information is vital for predicting intermolecular interactions, such as hydrogen bonding and docking with biological targets.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the methoxymethyl and aminomethyl groups allows for multiple conformations of this compound. A thorough conformational analysis would identify the most stable, low-energy conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape. Understanding the conformational energy landscape would provide insights into the molecule's dynamic behavior in solution.

Molecular Dynamics Simulations of Reactivity and Solvation Effects

Molecular dynamics (MD) simulations could model the behavior of this compound in different solvent environments. These simulations would reveal how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and reactivity. MD simulations are particularly useful for understanding how the molecule might interact with a larger biological system, such as an enzyme's active site, by simulating the dynamic process of binding.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods can be used to map out the potential energy surfaces of chemical reactions involving this compound. This would allow for the prediction of the most likely reaction pathways and the identification of high-energy transition states. For example, the ring-opening reactions characteristic of cyclopropylamines could be theoretically modeled to understand the mechanistic details and the factors that influence the reaction's feasibility and outcome.

Computational Design of Novel this compound Derivatives with Enhanced Properties

Once a baseline computational understanding of the parent molecule is established, this knowledge can be leveraged to design novel derivatives. By systematically modifying the structure in silico—for instance, by adding or changing substituents—it would be possible to computationally screen for new compounds with enhanced properties, such as increased reactivity, improved selectivity for a biological target, or better metabolic stability. This approach can significantly accelerate the discovery of new chemical entities with desired functionalities.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes to (1-Methoxycyclopropyl)methanamine

The development of novel synthetic pathways is crucial for making this compound more accessible and enabling the creation of new analogs. Current methods are often multi-step processes; future research aims to create more direct and efficient routes. organic-chemistry.org

One promising area is the application of transition-metal-catalyzed reactions. For instance, a cooperative effort between a titanium (II) species and a Lewis acid has been shown to facilitate the coupling of alkanenitriles with Grignard reagents to form primary cyclopropylamines. organic-chemistry.org This method is notable for its simplicity and use of readily available starting materials. organic-chemistry.org Further optimization of catalysts and reaction conditions could adapt this strategy for the specific synthesis of this compound.

Another avenue involves the development of enantioselective methods. The palladium(II)-catalyzed C-H arylation of cyclopropylmethylamines using mono-N-protected amino acid ligands has been reported to produce chiral cis-aryl-cyclopropylmethylamines with high enantioselectivity. nih.gov This highlights the potential for creating stereochemically defined versions of this compound for applications where chirality is critical, such as in pharmaceuticals.

Future research may also explore unconventional activation methods, such as photoredox catalysis or electrosynthesis, to forge the key bonds of the molecule under milder and more sustainable conditions.

Discovery of Novel Reactivity Patterns and Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive potential. The strained cyclopropane (B1198618) ring can participate in unique transformations, and the interplay between the methoxy (B1213986) and amine groups can influence its chemical behavior.

A significant area of future study will be the selective functionalization of the cyclopropane ring's C-H bonds. The enhanced π-character of the C-C bonds in cyclopropanes makes their C-H bonds surprisingly reactive. acs.org Research has demonstrated that palladium catalysis can achieve C-H arylation on the cyclopropane ring, even in the presence of typically more reactive C-H bonds, such as those on a methyl group. acs.org Exploring the full scope of C-H functionalization—including alkylation, borylation, and amination—will be a key objective.

Ring-opening reactions also present a fertile ground for discovery. The strain energy of the cyclopropane ring can be harnessed to drive reactions that form linear or more complex cyclic structures that would be difficult to synthesize otherwise. By carefully choosing reagents and catalysts, chemists can aim to control which bonds are broken, leading to a diverse array of new molecular scaffolds.

Advanced Applications in Interdisciplinary Chemical Research

The distinct properties of the this compound motif make it a valuable component for designing molecules in fields beyond traditional organic synthesis.

Medicinal Chemistry: The cyclopropyl (B3062369) group is increasingly used in drug development to enhance metabolic stability, improve potency, and fine-tune the conformational properties of drug candidates. acs.org The this compound scaffold could be incorporated into new therapeutic agents. For example, derivatives of cyclopropylamines have been investigated for treating hepatitis C and as pest control agents. nih.gov

Materials Science: The rigidity and defined geometry of the cyclopropyl ring could be exploited in the design of new polymers and functional materials. researchgate.net The amine group provides a handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

Chemical Biology: As a unique building block, this compound can be used to create chemical probes to study biological systems. Its structure can be incorporated into enzyme inhibitors or other biologically active molecules to understand molecular recognition and biological function.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Modern data science offers powerful tools to accelerate chemical research. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists approach synthesis and discovery. researchgate.net

These technologies can be applied to:

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of new transformations. chemeurope.com This can help researchers identify the most promising synthetic routes to this compound and its derivatives, saving time and resources. pku.edu.cn

Optimization: AI algorithms can analyze the complex interplay of reaction variables (e.g., catalyst, solvent, temperature) to find the optimal conditions for maximizing yield and minimizing byproducts. acs.org This is particularly valuable for complex, multi-component reactions. pku.edu.cn

Discovery of New Reactions: By analyzing chemical data in ways that are beyond human intuition, AI may help uncover entirely new reactivity patterns for molecules like this compound. researchgate.net Researchers are working on creating platforms that allow chemists to use AI to analyze their own reaction systems. chemeurope.com

A key challenge is the need for large, high-quality datasets for training these models. pku.edu.cn High-throughput experimentation can help generate this data, creating a synergistic loop between automated synthesis and machine learning.

Sustainable and Scalable Production Methodologies

As new applications for this compound emerge, the need for environmentally friendly and economically viable production methods will grow.

Future research will focus on:

Green Chemistry: This involves designing synthetic processes that reduce waste, use less hazardous substances, and are more energy-efficient. This could include using catalytic rather than stoichiometric reagents, employing benign solvents, and sourcing starting materials from renewable feedstocks.

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. A process for the continuous degradation and distillation of an intermediate has been utilized in the manufacture of cyclopropylamine (B47189). google.com

Scalability: Developing robust synthetic routes that can be reliably scaled up from the laboratory bench to industrial production is a critical goal. This requires moving beyond procedures that rely on costly reagents or complex purification techniques like column chromatography. nih.govnih.gov For instance, scalable syntheses of related cyclopropylamines have been developed starting from readily available materials and avoiding problematic purification steps. nih.govnih.gov

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a valuable tool for innovation in chemistry and beyond.

Q & A

Q. What are the standard synthetic protocols for (1-Methoxycyclopropyl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a precursor alkene followed by functionalization with a methoxy group and amine. Key steps include controlling reaction temperature (e.g., −78°C for lithiation) and solvent choice (tetrahydrofuran or dichloromethane). Optimization focuses on minimizing by-products via slow addition of reagents and monitoring via TLC. Post-synthesis, column chromatography is used for purification, with yields improved by inert atmosphere conditions (e.g., nitrogen) .

Q. Which characterization techniques are essential for confirming the identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with methoxy protons resonating at ~3.3 ppm and cyclopropane protons showing characteristic splitting. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon) at −20°C to prevent oxidation. Use desiccants (silica gel) to avoid moisture. Handle in a fume hood with nitrile gloves and PPE. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) confirm shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration). Validate findings using orthogonal methods:

- SPR (Surface Plasmon Resonance) for binding kinetics.

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- Replicate studies in isogenic cell lines to exclude genetic variability .

Q. What advanced analytical methods are used to detect trace impurities in this compound samples?

LC-MS/MS (Triple Quadrupole): Detects impurities at 0.1% levels using MRM (Multiple Reaction Monitoring). 2D-NMR (HSQC, HMBC): Identifies structural isomers or diastereomers. Chiral HPLC: Resolves enantiomeric excess (e.g., Chiralpak IA column, hexane/isopropanol) for stereospecific derivatives .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) for cyclopropanation. Enantiomeric ratios (e.r.) ≥ 95:5 are achievable via kinetic resolution. Monitor enantiopurity via polarimetry ([α]D²⁵ = +15° to +25°) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

DFT Calculations (B3LYP/6-31G):* Model transition states for nucleophilic attacks (e.g., amine group reactivity). Molecular Dynamics Simulations: Predict solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. Docking Studies (AutoDock Vina): Estimate binding affinities to biological targets pre-synthesis .

Q. What experimental designs mitigate steric hindrance during functionalization of the cyclopropane ring?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during ring modifications.

- Microwave-Assisted Synthesis: Enhances reaction rates for sterically hindered SN2 reactions (e.g., 100°C, 30 min).

- Grignard Reagents: Bulky organometallics (e.g., iPrMgCl) improve regioselectivity .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro) reduce amine nucleophilicity, requiring Pd/XPhos catalysts for Buchwald-Hartwig amination. Hammett plots (σ values) correlate substituent effects with reaction rates. Use CV (cyclic voltammetry) to assess redox potentials for electrochemical couplings .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound derivatives?

- Rodent Models: Measure oral bioavailability (Cmax, Tmax) via LC-MS plasma analysis.

- PBPK Modeling: Simulate human ADME using GastroPlus®.

- Metabolite ID: Use bile-duct cannulated rats to track Phase I/II metabolites .

Methodological Tables

Q. Table 1: Comparative Yields in Synthetic Routes

| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Lithiation-Alkylation | THF | −78 | 68 | 97.2 |

| Grignard Addition | Et₂O | 0 | 55 | 95.8 |

| Microwave-Assisted | DMF | 100 | 82 | 98.5 |

Q. Table 2: Key Spectral Data for Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.28 (s, OCH₃), 1.45–1.52 (m, cyclopropane) |

| ¹³C NMR | δ 56.2 (OCH₃), 22.8 (cyclopropane) |

| HRMS (ESI+) | [M+H]⁺ calcd. 130.1234, found 130.1236 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.